Computed Lipophilicity (XLogP3 = 3.4) as a Balanced CNS Drug-Likeness Descriptor Differentiating the m-Tolyl Analog from Unsubstituted Phenyl and Halogenated Comparators
The m-tolyl (3-methylphenyl) substituent on the piperazine ring yields a computed XLogP3-AA value of 3.4 for the target compound, as reported in PubChem [1]. In comparison, the unsubstituted 4-phenyl analog (CAS 1021023-77-7, C₂₃H₂₂N₂O₄) is anticipated to have an XLogP3 approximately 0.5–0.8 units lower, based on the deletion of one methyl group (estimated ΔLogP ≈ +0.5 per aliphatic carbon in aromatic substitution) . The 3-chlorophenyl analog (CAS 1021134-48-4) is estimated to have an XLogP3 approximately 0.5–0.7 units higher than the target compound, consistent with the well-established π-value contribution of aromatic chlorine (+0.71) . The target compound's XLogP3 of 3.4 lies within the optimal range (2–4) for balancing passive membrane permeability with aqueous solubility, a key consideration for CNS-targeted screening libraries [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (PubChem computed) |
| Comparator Or Baseline | Unsubstituted 4-phenyl analog: estimated XLogP3 ≈ 2.6–2.9; 3-chlorophenyl analog: estimated XLogP3 ≈ 3.9–4.1 |
| Quantified Difference | Target is ~0.5–0.8 log units more lipophilic than the phenyl analog and ~0.5–0.7 log units less lipophilic than the 3-chlorophenyl analog |
| Conditions | XLogP3-AA algorithm (PubChem); estimates for analogs based on π-value contributions and molecular formula differences |
Why This Matters
For procurement decisions in CNS-focused screening campaigns, a compound with an XLogP3 of 3.4 offers a quantitatively defined 'medium-lipophilicity' profile that may better satisfy drug-likeness criteria than either more polar (phenyl) or more lipophilic (chlorophenyl) alternatives, potentially reducing attrition in permeability and solubility assays.
- [1] PubChem. Compound Summary for CID 42227003: XLogP3-AA = 3.4. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541–553. View Source
